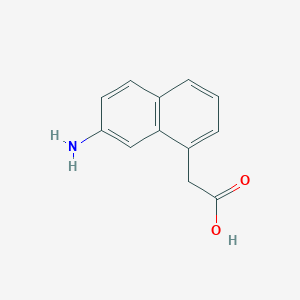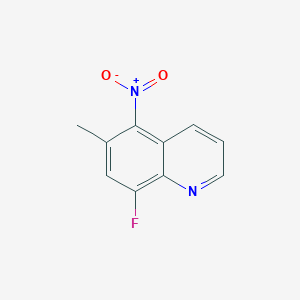![molecular formula C10H16N2OSi B11896240 N'-[(Trimethylsilyl)oxy]benzenecarboximidamide CAS No. 53127-67-6](/img/structure/B11896240.png)
N'-[(Trimethylsilyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide is a compound that features a trimethylsilyl group bonded to a benzenecarboximidamide structure. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Méthodes De Préparation
The synthesis of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves the introduction of a trimethylsilyl group to the benzenecarboximidamide structure. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:
[ \text{Benzenecarboximidamide} + \text{Trimethylsilyl chloride} \rightarrow \text{N’-[(Trimethylsilyl)oxy]benzenecarboximidamide} + \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with fluoride ions can remove the trimethylsilyl group, leading to the formation of the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups during multi-step synthesis.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and interactions.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mécanisme D'action
The mechanism of action of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur at other sites within the molecule. This protection is typically achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions .
Comparaison Avec Des Composés Similaires
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can be compared with other silyl-protected compounds, such as:
Trimethylsilyl chloride: Used as a silylating agent in various organic reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: A strong silylating agent used in the protection of alcohols and amines.
The uniqueness of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide lies in its specific structure, which combines the properties of the trimethylsilyl group with the benzenecarboximidamide moiety, making it particularly useful in specialized synthetic applications .
Propriétés
Numéro CAS |
53127-67-6 |
|---|---|
Formule moléculaire |
C10H16N2OSi |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
N'-trimethylsilyloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H16N2OSi/c1-14(2,3)13-12-10(11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12) |
Clé InChI |
HUWLDEJCPXPJEI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)ON=C(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)


![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)





![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)
